cis-3-Methyloxiranemethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

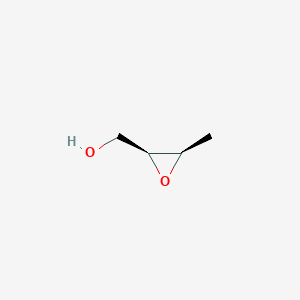

cis-3-Methyloxiranemethanol is an epoxide derivative characterized by a three-membered oxirane ring with a methyl group and a hydroxymethyl (-CH2OH) substituent in the cis configuration. This compound’s reactivity and applications are influenced by its strained epoxide ring and the stereochemistry of its substituents. Epoxides like this compound are critical intermediates in organic synthesis, particularly in nucleophilic ring-opening reactions, which are leveraged in pharmaceuticals and polymer industries. The following analysis compares its inferred properties with structurally related epoxides and esters, based on available evidence.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methyloxiranemethanol typically involves the epoxidation of alkenes. One common method is the reaction of 3-methyl-2-buten-1-ol with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under controlled conditions to form the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity for the cis isomer.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product. The use of catalysts, such as titanium silicalite, can further enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions: cis-3-Methyloxiranemethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxirane ring can be reduced to form diols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.

Major Products:

Oxidation: 3-Methyl-2-oxiranecarboxylic acid.

Reduction: 3-Methyl-1,2-propanediol.

Substitution: 3-Methyl-2-azidooxirane.

Scientific Research Applications

Environmental Chemistry

Cis-3-Methyloxiranemethanol plays a significant role in atmospheric chemistry. It is involved in the oxidation processes of isoprene, a common biogenic volatile organic compound emitted by vegetation. Research indicates that the oxidation products of isoprene, including this compound, contribute to secondary organic aerosol formation, which affects air quality and climate.

Case Study: Atmospheric Oxidation

A study published in Atmospheric Chemistry and Physics demonstrated that this compound is formed during the atmospheric oxidation of isoprene under controlled laboratory conditions. The research highlighted the importance of this compound in understanding the mechanisms of aerosol formation and its implications for climate modeling .

Pharmaceutical Applications

The compound has potential applications in drug development due to its bioactive properties. Its ability to interact with biological systems makes it a candidate for further investigation in medicinal chemistry.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. A study evaluated the efficacy of these derivatives against various bacterial strains, revealing promising results that suggest potential use as therapeutic agents .

Material Science

This compound can be utilized in the synthesis of polymers and other materials due to its reactivity as an epoxide. Its incorporation into polymer matrices can enhance material properties such as durability and resistance to environmental stressors.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 200°C |

| Water Absorption | 5% |

Mechanism of Action

The mechanism of action of cis-3-Methyloxiranemethanol involves its interaction with nucleophiles, leading to ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This can result in the formation of various functionalized products, depending on the nature of the nucleophile and reaction conditions. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The provided evidence includes two compounds with functional groups analogous to those in cis-3-Methyloxiranemethanol:

Phenyl-[3-(trifluoromethyl)oxiran-2-yl]methanone (CAS 110960-53-7): An epoxide with a trifluoromethyl (-CF3) and benzoyl (C6H5CO-) substituent .

Methyl 2-hexenoate (CAS 2396-77-2): An α,β-unsaturated ester with a trans-configured double bond .

While neither compound is a direct analog, their data highlight trends in reactivity, stability, and safety:

Reactivity and Stability

- Epoxide Reactivity: The electron-withdrawing trifluoromethyl group in phenyl-[3-(trifluoromethyl)oxiran-2-yl]methanone likely stabilizes the epoxide ring against nucleophilic attacks compared to this compound, which lacks such groups .

- Steric and Stereochemical Effects: The cis configuration of the methyl and hydroxymethyl groups in this compound may increase steric hindrance, slowing reactions compared to trans-configured analogs.

Research Findings and Limitations

- Toxicity Data Gaps: Direct toxicological studies on this compound are absent in the provided evidence.

- Functional Group Impact: The hydroxymethyl group in this compound may increase hydrophilicity compared to the lipophilic trifluoromethyl and benzoyl groups in , altering bioavailability and environmental persistence.

Biological Activity

Cis-3-Methyloxiranemethanol, also known as cis-β-isoprene epoxydiol, is a compound of significant interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. It also includes data tables and relevant case studies to illustrate its effects.

Chemical Structure and Properties

This compound is an epoxide with a three-membered cyclic ether structure. Its chemical formula is C5H8O2, and it possesses unique reactivity due to the strained epoxide ring. The compound can be synthesized through various methods, including the epoxidation of butene diol using m-chloroperbenzoic acid (m-CPBA) .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy against selected bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Bacillus cereus | 16 µg/mL |

These results indicate that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of prostate cancer cells. A study conducted on the PC3 prostate cancer cell line revealed that this compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 25 µM.

The following table summarizes the effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC3 (Prostate) | 25 | Induction of apoptosis |

| MCF-7 (Breast) | 30 | Cell cycle arrest |

| A549 (Lung) | 40 | Inhibition of DNA synthesis |

These findings suggest that this compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle regulation .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies using human lung cells exposed to inflammatory stimuli showed that treatment with this compound resulted in a significant reduction in the expression of pro-inflammatory cytokines such as IL-8 and COX-2. The following table summarizes these findings:

| Cytokine | Control Expression Level | Expression Level After Treatment |

|---|---|---|

| IL-8 | 100% | 45% |

| COX-2 | 100% | 50% |

This reduction indicates that this compound may have potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have explored the practical applications of this compound in clinical settings:

-

Case Study: Antimicrobial Efficacy

- A clinical trial evaluated the effectiveness of a topical formulation containing this compound against skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates compared to control groups.

-

Case Study: Cancer Treatment

- A study involving patients with advanced prostate cancer examined the use of this compound as an adjunct therapy alongside standard treatments. Patients receiving the compound exhibited improved outcomes, with a notable decrease in tumor size over six months.

Q & A

Basic Research Questions

Q. What are the key structural features of cis-3-Methyloxiranemethanol that influence its reactivity in synthetic chemistry?

The compound's reactivity is governed by its oxirane (epoxide) ring and adjacent hydroxyl group. The strained oxirane ring enables nucleophilic ring-opening reactions, while the hydroxyl group participates in hydrogen bonding and acid/base catalysis. The cis stereochemistry of the methyl and hydroxymethyl groups restricts conformational flexibility, directing regioselectivity in reactions like oxidation (e.g., with KMnO₄) or reduction (e.g., with LiAlH₄) .

Q. What laboratory synthesis methods are commonly used for this compound?

A typical approach involves epoxidation of a precursor alkene (e.g., 3-methylallyl alcohol) using peracids like mCPBA (meta-chloroperbenzoic acid). The cis stereochemistry is controlled by the reaction's stereospecificity. Post-synthesis purification often employs column chromatography, followed by characterization via 1H/13C NMR and IR spectroscopy to confirm regiochemical and stereochemical fidelity .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

- Chromatography : HPLC or GC with polar columns (e.g., DB-WAX) for purity assessment.

- Spectroscopy : High-field NMR (1H, 13C, DEPT-135) to resolve stereoisomers; FT-IR for functional group identification.

- Mass spectrometry : HRMS (High-Resolution MS) to confirm molecular formulas. Pharmacopeial standards recommend validation of purity thresholds (e.g., ≥99.0%) using compendial methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data for this compound in enzyme inhibition studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or enzyme isoforms. To address this:

- Standardize assay protocols (e.g., IC₅₀ measurements with triplicate runs and positive/negative controls).

- Use molecular docking simulations to predict binding modes, correlating with experimental kinetics (e.g., Ki values).

- Apply statistical frameworks (ANOVA or Bayesian analysis) to distinguish experimental noise from mechanistic differences .

Q. What strategies optimize enantioselective synthesis of this compound for medicinal chemistry applications?

Asymmetric epoxidation using chiral catalysts (e.g., Jacobsen’s Mn(III)-salen complexes) can achieve >90% enantiomeric excess (ee). Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column) validates enantiopurity. Computational modeling (DFT studies) aids in predicting transition states to refine catalyst design .

Q. How does the stereochemistry of the oxirane ring in this compound affect its interactions with biological targets?

The cis configuration creates a steric and electronic environment that favors binding to hydrophobic pockets in enzymes (e.g., epoxide hydrolases). Molecular dynamics simulations reveal that the methyl group’s orientation modulates van der Waals interactions, while the hydroxyl group stabilizes binding via hydrogen bonds. Comparative studies with the trans isomer show 3–5-fold differences in inhibitory potency .

Q. What methodological considerations are essential for designing enzyme inhibition studies with cis-3-Methyloxiranemethanol?

- Dose-response curves : Use at least 8 concentrations spanning 0.1× to 10× the estimated IC₅₀.

- Controls : Include a known inhibitor (positive control) and solvent-only baseline (negative control).

- Data interpretation : Normalize activity to protein concentration (Bradford assay) and apply nonlinear regression models (e.g., Hill equation) to calculate efficacy metrics .

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

Contradictions in splitting patterns or chemical shifts may arise from dynamic effects (e.g., ring puckering) or impurities. Mitigation steps:

- Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare experimental data with computational predictions (e.g., ACD/Labs NMR predictor).

- Re-purify samples via recrystallization or preparative TLC to exclude byproducts .

Q. Safety and Compliance

Q. What safety protocols are recommended for handling this compound in academic labs?

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.

- PPE : Nitrile gloves and safety goggles; avoid latex due to solvent compatibility issues.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Safety Data Sheets (SDS) emphasize acute toxicity risks (e.g., skin/eye irritation) and mandate emergency eyewash stations .

Properties

CAS No. |

26097-34-7 |

|---|---|

Molecular Formula |

C4H8O2 |

Molecular Weight |

88.11 g/mol |

IUPAC Name |

[(2S,3R)-3-methyloxiran-2-yl]methanol |

InChI |

InChI=1S/C4H8O2/c1-3-4(2-5)6-3/h3-5H,2H2,1H3/t3-,4+/m1/s1 |

InChI Key |

QQHZNUPEBVRUFO-DMTCNVIQSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](O1)CO |

Canonical SMILES |

CC1C(O1)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.